6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-d]pyrimidin-4-one derivative with a morpholine derivative under controlled conditions. The reaction may involve the use of reagents such as dimethylformamide (DMF) and dimethylacetamide (DMA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl
Properties
IUPAC Name |
6-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-12-15(13-5-3-2-4-6-13)16-17(24)20-19(21-18(16)27-12)26-11-14(23)22-7-9-25-10-8-22/h2-6H,7-11H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBLWIPGDLKUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(NC2=O)SCC(=O)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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